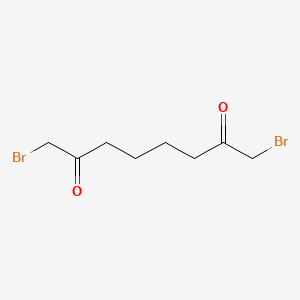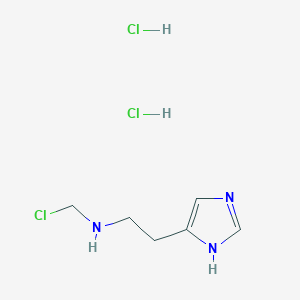
N-(chloromethyl)-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R(-)-a-Chloromethyl Histamine Dihydrochloride is a chemical compound that belongs to the class of histamine derivatives. Histamine itself is an organic nitrogenous compound involved in local immune responses, regulating physiological functions in the gut, and acting as a neurotransmitter. R(-)-a-Chloromethyl Histamine Dihydrochloride is particularly notable for its role in various biochemical and pharmacological studies due to its unique properties and interactions with histamine receptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of R(-)-a-Chloromethyl Histamine Dihydrochloride typically involves the chloromethylation of histamine. This process can be achieved through several synthetic routes, one of which includes the reaction of histamine with formaldehyde and hydrochloric acid, followed by chlorination. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of R(-)-a-Chloromethyl Histamine Dihydrochloride may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or chromatography to achieve the required pharmaceutical grade of the compound.
化学反応の分析
Types of Reactions
R(-)-a-Chloromethyl Histamine Dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Hydrolysis: The chloromethyl group can be hydrolyzed under acidic or basic conditions to form hydroxymethyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides.
科学的研究の応用
R(-)-a-Chloromethyl Histamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used to investigate the role of histamine receptors in various biological processes, including immune responses and neurotransmission.
Medicine: It serves as a tool in pharmacological studies to understand the effects of histamine and its derivatives on different physiological systems.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
作用機序
R(-)-a-Chloromethyl Histamine Dihydrochloride exerts its effects primarily through interaction with histamine receptors, particularly the H1 and H2 receptors. The binding of the compound to these receptors can modulate various physiological responses, including vasodilation, gastric acid secretion, and smooth muscle contraction. The molecular targets and pathways involved in these effects include G-protein coupled receptor signaling and downstream activation of second messengers such as cyclic AMP.
類似化合物との比較
Similar Compounds
Histamine: The parent compound, involved in immune responses and neurotransmission.
Betahistine: An antivertigo agent that acts on histamine receptors.
Levocetirizine: An antihistamine used to treat allergic reactions.
Uniqueness
R(-)-a-Chloromethyl Histamine Dihydrochloride is unique due to its specific chloromethyl group, which allows for targeted chemical modifications and interactions with histamine receptors. This makes it a valuable tool in both research and pharmaceutical applications, providing insights into histamine-related pathways and potential therapeutic targets.
特性
分子式 |
C6H12Cl3N3 |
|---|---|
分子量 |
232.5 g/mol |
IUPAC名 |
N-(chloromethyl)-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H10ClN3.2ClH/c7-4-8-2-1-6-3-9-5-10-6;;/h3,5,8H,1-2,4H2,(H,9,10);2*1H |
InChIキー |
UMXJYKAJUFCMMI-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC=N1)CCNCCl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)
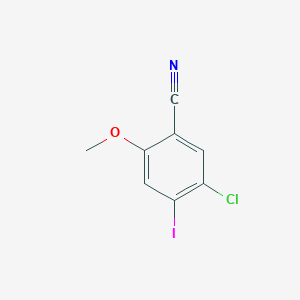
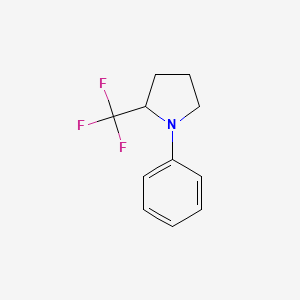
![6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12837947.png)


![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12837966.png)
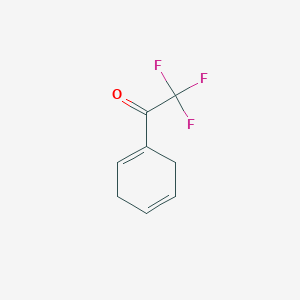
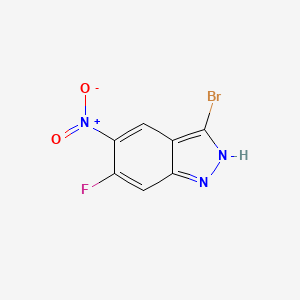

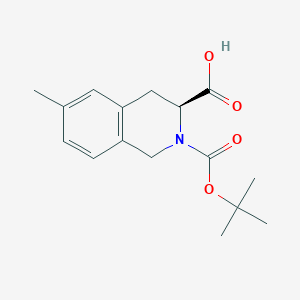
![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)

